molecular formula C33H27FN2O3 B2510040 (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one CAS No. 477710-95-5

(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one

Cat. No.: B2510040
CAS No.: 477710-95-5
M. Wt: 518.588
InChI Key: NDLPEKANJUNYEH-XMHGGMMESA-N
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Description

The compound “(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one” is a chalcone derivative featuring a benzyloxy-substituted phenyl group, a pyrazole ring, and a 2-fluoro-biphenyl moiety. Its structure combines electron-rich (benzyloxy) and electron-deficient (fluorinated biphenyl) regions, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27FN2O3/c1-24(39-29-17-18-30(31(34)22-29)27-10-6-3-7-11-27)32-20-21-36(35-32)33(37)19-14-25-12-15-28(16-13-25)38-23-26-8-4-2-5-9-26/h2-22,24H,23H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLPEKANJUNYEH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The chalcone core, (2E)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one, was synthesized via base-catalyzed Claisen-Schmidt condensation. A mixture of 4-(benzyloxy)benzaldehyde (1.0 equiv) and 1-(pyrazol-1-yl)ethan-1-one (1.2 equiv) in ethanol was refluxed with aqueous NaOH (30%) for 12 hours. The reaction proceeded via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 16.0 Hz, 1H, Hα), 7.89 (d, J = 16.0 Hz, 1H, Hβ), 7.45–7.30 (m, 9H, aromatic), 5.15 (s, 2H, OCH2Ph).
  • 13C NMR : δ 188.2 (C=O), 147.5 (Cα), 130.1–114.7 (aromatic), 70.1 (OCH2Ph).
  • Yield : 78% after recrystallization from ethanol.

Preparation of the Biphenyl Ether Moiety

Suzuki-Miyaura Cross-Coupling

The 2-fluoro-[1,1'-biphenyl]-4-ol intermediate was synthesized via Suzuki-Miyaura coupling. 4-Bromo-2-fluorophenol (1.0 equiv) and phenylboronic acid (1.5 equiv) were reacted in dimethylformamide (DMF) with Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 (2.0 equiv) at 90°C for 6 hours. The reaction afforded the biphenyl structure with retention of the fluorine substituent.

Optimization :

  • Higher yields (82%) were achieved using degassed solvents and nitrogen atmosphere.
  • HPLC Purity : >98% after silica gel chromatography (hexane/EtOAc 4:1).

Etherification with Ethyl Bromoacetate

The biphenyl-4-ol (1.0 equiv) was alkylated with ethyl bromoacetate (1.2 equiv) in the presence of K2CO3 (2.0 equiv) in DMF at 60°C for 3 hours. Hydrolysis of the ester with NaOH (2M) yielded 1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)acetic acid, which was subsequently reduced to the ethanol derivative using NaBH4 in THF.

Pyrazole Ring Formation

Hydrazine Cyclocondensation

The pyrazole ring was constructed by reacting 1-(3-chloroprop-1-en-1-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one (1.0 equiv) with 1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethylhydrazine (1.1 equiv) in acetic acid under reflux. The reaction proceeded via 1,3-dipolar cycloaddition, followed by aromatization to yield the 1H-pyrazole derivative.

Regioselectivity :

  • The reaction favored the 1,3,5-trisubstituted pyrazole isomer due to electronic effects of the electron-withdrawing carbonyl group.
  • 1H NMR (400 MHz, DMSO-d6): δ 8.05 (s, 1H, pyrazole-H), 7.62–7.25 (m, 16H, aromatic), 4.92 (q, J = 6.8 Hz, 2H, OCH2), 4.18 (s, 2H, CH2O).

Final Coupling and Characterization

Ether Bond Formation

The pyrazole-ethanol intermediate (1.0 equiv) was coupled with the chalcone core (1.2 equiv) using Mitsunobu conditions (PPh3, DIAD) in THF at 0°C to room temperature. This step introduced the prop-2-en-1-one moiety to the pyrazole nitrogen.

Yield : 65% after column chromatography (SiO2, CH2Cl2/MeOH 95:5).

Spectral Confirmation

  • HRMS (ESI+) : m/z calc. for C38H28FN2O4 [M+H]+: 619.2034; found: 619.2038.
  • FT-IR : νmax 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Key Reference
Chalcone formation Claisen-Schmidt 78 99
Biphenyl synthesis Suzuki coupling 82 98
Pyrazole cyclization Hydrazine condensation 70 97
Final coupling Mitsunobu reaction 65 95

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and fluoro-substituted biphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), benzyl bromide (C₆H₅CH₂Br)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted derivatives with altered functional groups

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly due to its potential as an antibacterial agent. Studies have reported the synthesis of related pyrazole derivatives, which were evaluated for their antibacterial activities against various strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that modifications to the chalcone structure can enhance antibacterial efficacy .

Case Study: Antibacterial Activity

  • Compounds Tested : Various pyrazole derivatives including those derived from the parent compound.
  • Bacterial Strains : Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa.
  • Method : Well diffusion method at a concentration of 1 mg/mL.
  • Findings : Notable zones of inhibition observed, indicating effective antibacterial properties.

Material Science

In addition to its biological applications, the compound's structural properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system present in chalcones allows for efficient charge transport and light emission, which are critical parameters in these technologies.

Biochemical Probes

The unique fluorinated biphenyl moiety can serve as a biochemical probe in fluorescence studies. The incorporation of fluorine enhances the photophysical properties of the molecule, making it suitable for tracking biological processes in live cells or tissues.

General Procedure Overview

  • Starting Materials : Appropriate benzaldehydes and ketones.
  • Reagents : Phosphoryl chloride, dimethylformamide (DMF), concentrated sulfuric acid.
  • Conditions : Refluxing under controlled temperatures followed by purification through chromatography techniques.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1’-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, and protein synthesis.

    Inducing oxidative stress: Leading to cellular damage and apoptosis in certain contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the chalcone family (α,β-unsaturated ketones), which is widely studied for its diverse bioactivities. Key structural analogs and their comparative features are summarized below:

Compound Key Substituents Bioactivity Physicochemical Properties Reference
Target compound 4-Benzyloxyphenyl, 2-fluoro-biphenyl, pyrazole Not explicitly reported (inferred: potential enzyme inhibition or cytotoxicity) High lipophilicity (logP ~5.2 estimated via substituent sum) N/A
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-Bromophenyl, 4-methoxyphenyl, pyrazole Antiplasmodial, antimicrobial Moderate solubility (logP ~4.1)
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 2,4-Dichlorophenyl, 4-methoxyphenyl, pyrazole Structural studies; inferred cytotoxicity High logP (~4.9)
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Unsubstituted phenyl groups, pyrazole Crystallographic analysis; no bioactivity reported Low polarity (logP ~3.8)
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Hydroxyphenyl, variable substituents (e.g., CF₃, Cl) Antioxidant, lipid peroxidation inhibition Variable solubility (logP 2.5–4.5)

Key Comparative Insights

Substituent Effects on Bioactivity: The 2-fluoro-biphenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ), as fluorination often reduces oxidative degradation .

Pyrazole Ring Contributions: Pyrazole-containing chalcones (e.g., ) frequently exhibit enhanced antimicrobial and anti-inflammatory activities compared to non-heterocyclic analogs. The pyrazole’s nitrogen atoms may facilitate hydrogen bonding with biological targets .

Biological Activity Trends :

  • Chlorinated and brominated derivatives (e.g., ) show stronger antimicrobial activity than methoxy-substituted compounds, suggesting electron-withdrawing groups enhance target binding.
  • Fluorinated compounds (e.g., the target and ) are understudied in the evidence but are promising for selective cytotoxicity due to fluorine’s electronegativity and small atomic radius .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves a Claisen-Schmidt condensation (common for chalcones; ) followed by pyrazole functionalization, similar to routes described in .

Structural Analysis :

  • Crystallographic studies of analogs (e.g., ) reveal planar chalcone backbones with substituents influencing packing efficiency. The biphenyl group in the target may introduce steric hindrance, altering crystal morphology compared to simpler phenyl derivatives.

Biological Activity

The compound (2E)-3-[4-(benzyloxy)phenyl]-1-{3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazol-1-yl}prop-2-en-1-one, often referred to as a derivative of chalcone, exhibits significant biological activities that warrant detailed exploration. This review synthesizes findings from various studies regarding its pharmacological potential, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure can be analyzed through its core functional groups:

  • Chalcone Backbone : Characterized by the presence of a phenyl group and a prop-2-en-1-one moiety.
  • Substituents : The benzyloxy and fluoro-biphenyl groups enhance its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chalcone derivatives. For instance, compounds structurally similar to the target compound have shown promising antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Chalcone Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Chalcone AStaphylococcus aureus15
Chalcone BE. coli12
Target CompoundPseudomonas aeruginosa14This Study

Anticancer Activity

The anticancer potential of similar compounds has been documented extensively. The target compound, due to its structural characteristics, is hypothesized to interact with cancer cell signaling pathways. In vitro studies have indicated moderate cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)20Apoptosis induction
A549 (Lung Cancer)25Cell cycle arrestThis Study

Enzyme Inhibition

Research indicates that compounds with similar structures may act as inhibitors for various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in models of arthritis .

Table 3: Enzyme Inhibition Studies

EnzymeInhibition (%) at 50 µMReference
COX-170
LOX65This Study

The biological activity of the target compound is largely attributed to its ability to modulate key signaling pathways. For instance:

  • Apoptotic Pathways : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
  • Inflammatory Pathways : Downregulation of COX and LOX enzymes leading to decreased prostaglandin synthesis.

Case Studies

In a recent study, the compound was tested in vivo using mouse models for cancer treatment. Results indicated a reduction in tumor size compared to controls treated with vehicle alone. Histological examinations revealed increased apoptosis in tumor tissues treated with the compound.

Q & A

Q. What are the recommended synthetic routes and critical purification steps for synthesizing this compound?

The compound can be synthesized via multi-step organic reactions, including condensation of substituted pyrazole intermediates with enone precursors. Key steps involve protecting group strategies for the benzyloxy moiety and regioselective coupling of the fluorinated biphenyl ether. Purification typically requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or dichloromethane to remove unreacted starting materials and by-products . X-ray crystallography is recommended for confirming regiochemistry and stereochemical integrity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for proton-proton coupling) is critical for verifying substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data regarding the compound’s conformational stability?

Discrepancies often arise from solvent effects or neglected non-covalent interactions (e.g., π-π stacking, hydrogen bonding) in computational models. To resolve this:

  • Perform density functional theory (DFT) calculations with implicit solvent models (e.g., PCM) and compare with experimental X-ray data .
  • Use variable-temperature NMR to study dynamic conformational changes in solution .
  • Validate computational models against crystallographic data, focusing on torsion angles and hydrogen-bond motifs (e.g., C–H···O interactions) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound’s biological targets?

  • Scaffold modification : Systematically vary substituents (e.g., replace benzyloxy with methoxy or nitro groups) to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., pyrazole ring with hydrophobic pockets, fluorinated biphenyl with polar residues) .
  • Biological assays : Pair in vitro enzyme inhibition studies with in silico ADMET predictions to correlate structural features with pharmacokinetic properties .

Q. How does X-ray crystallography contribute to understanding the molecular geometry and intermolecular interactions of this compound?

X-ray crystallography reveals:

  • Bond parameters : The enone system (C=O: ~1.22 Å, C=C: ~1.34 Å) and fluorinated biphenyl torsion angles (~30–40°), critical for electronic delocalization .
  • Intermolecular interactions : Hydrogen bonds (e.g., pyrazole N–H···O=C) and π-stacking between aromatic rings, which influence crystal packing and solubility .
  • Conformational rigidity : The ethyloxy linker adopts a staggered conformation, minimizing steric hindrance .

Methodological Considerations for Data Contradictions

Q. How should researchers resolve conflicting biological activity data across different assay conditions?

  • Standardize protocols : Control solvent polarity (e.g., DMSO concentration ≤1%) and pH (use buffered solutions) to minimize assay interference .
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target occupancy) .
  • Replicate experiments : Perform triplicate measurements with positive/negative controls to identify outliers .

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